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Compound of Interest

Compound Name: meso-2,3-Dimethylsuccinic acid

Cat. No.: B048973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2R,3S)-2,3-dimethylbutanedioic acid, also known as meso-2,3-dimethylsuccinic acid, is a

dicarboxylic acid with a unique stereochemical configuration. As a meso compound, it is achiral

despite possessing two stereocenters. This structural feature influences its physical properties

and chemical reactivity. This technical guide provides a comprehensive overview of the

structure, properties, synthesis, and analysis of (2R,3S)-2,3-dimethylbutanedioic acid, with a

focus on its relevance to research and development in the chemical and pharmaceutical

sciences. While its primary applications are currently in specialized chemical synthesis, its

structural relationship to biologically relevant dicarboxylic acids warrants an examination of its

potential, albeit currently underexplored, biological significance.

Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of

(2R,3S)-2,3-dimethylbutanedioic acid.

Table 1: Physicochemical Properties of (2R,3S)-2,3-dimethylbutanedioic Acid
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Property Value Reference(s)

Molecular Formula C₆H₁₀O₄ [1]

Molecular Weight 146.14 g/mol [1]

CAS Number 608-40-2

IUPAC Name
(2R,3S)-2,3-

dimethylbutanedioic acid
[2]

Synonyms

meso-2,3-Dimethylsuccinic

acid, trans-2,3-

Dimethylsuccinic acid

Appearance White to off-white solid/powder

Melting Point 200 °C (decomposes)

Boiling Point 241.9 °C at 760 mmHg [3]

Water Solubility 300 g/L at 15 °C [3]

pKa₁ 3.67 at 25 °C [3]

pKa₂ 5.30 at 25 °C [3]

Density 1.242 g/cm³ [3]

Table 2: Spectroscopic Data for (2R,3S)-2,3-dimethylbutanedioic Acid
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Spectroscopy Key Features and Assignments

¹H NMR
Spectra available, detailed assignments may

vary based on solvent and conditions.

¹³C NMR
Spectra available, detailed assignments may

vary based on solvent and conditions.

Infrared (IR)

Spectra available, characteristic peaks for C=O

and O-H stretching of the carboxylic acid

groups.

Mass Spectrometry (MS)
Electron ionization mass spectra are available,

showing fragmentation patterns.

Synthesis and Purification
While (2R,3S)-2,3-dimethylbutanedioic acid is commercially available, understanding its

synthesis is crucial for specialized applications and isotopic labeling studies. One common

laboratory-scale synthesis involves the stereoselective reduction of dimethylmaleic anhydride.

Experimental Protocol: Synthesis via Reduction of
Dimethylmaleic Anhydride
This protocol outlines a general procedure for the synthesis of (2R,3S)-2,3-dimethylbutanedioic

acid.

Materials:

2,3-Dimethylmaleic anhydride

Sodium amalgam (Na/Hg) or a suitable reducing agent

Anhydrous diethyl ether or other suitable aprotic solvent

Dilute hydrochloric acid (HCl)

Sodium sulfate (Na₂SO₄), anhydrous
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Ethanol

Chloroform or diethyl ether (for recrystallization)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

2,3-dimethylmaleic anhydride in anhydrous diethyl ether.

Carefully add the sodium amalgam to the stirred solution at a controlled rate to manage the

exothermic reaction.

After the addition is complete, continue stirring at room temperature until the reaction is

complete, which can be monitored by thin-layer chromatography (TLC).

Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of

water.

Separate the aqueous layer and acidify it with dilute hydrochloric acid to a pH of

approximately 2.

Extract the acidified aqueous layer with diethyl ether.

Combine the organic extracts and dry over anhydrous sodium sulfate.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to

obtain the crude product.

Purification Protocol: Recrystallization
The crude (2R,3S)-2,3-dimethylbutanedioic acid can be purified by recrystallization.

Procedure:

Dissolve the crude product in a minimal amount of hot ethanol.

To the hot solution, add chloroform or diethyl ether until turbidity is observed.
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Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to

promote crystallization.

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Dry the purified crystals under vacuum.

Synthesis Purification

2,3-Dimethylmaleic Anhydride
+ Na/Hg in Ether Reduction Reaction Quenching

(Water)
Acidification

(HCl)
Extraction

(Diethyl Ether)
Drying

(Na₂SO₄) Concentration Crude Product Dissolve in
Hot Ethanol Add Chloroform/Ether Cooling and

Crystallization Vacuum Filtration Pure (2R,3S)-2,3-dimethyl-
butanedioic acid

Click to download full resolution via product page

A generalized workflow for the synthesis and purification of (2R,3S)-2,3-dimethylbutanedioic
acid.

Analytical Methods
Accurate characterization of (2R,3S)-2,3-dimethylbutanedioic acid requires appropriate

analytical techniques. The following sections detail generalized protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g.,

DMSO-d₆, D₂O) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm

NMR tube.

Ensure the sample height in the NMR tube is adequate for the instrument (typically around 4-

5 cm).

Gas Chromatography-Mass Spectrometry (GC-MS)
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Due to its low volatility, (2R,3S)-2,3-dimethylbutanedioic acid requires derivatization prior to

GC-MS analysis. Silylation is a common method.

Derivatization and Analysis Protocol:

Accurately weigh a small amount of the sample into a reaction vial.

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine or acetonitrile).

Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

Inject an aliquot of the derivatized sample into the GC-MS system.

NMR Analysis

GC-MS Analysis

Sample Dissolve in
Deuterated Solvent

Filter into
NMR Tube Acquire Spectrum

Sample Derivatization
(e.g., Silylation)

Inject into
GC-MS

Acquire Chromatogram
and Mass Spectrum

Click to download full resolution via product page

General analytical workflows for NMR and GC-MS analysis.

Biological Significance
Currently, there is a notable lack of specific biological activity data for (2R,3S)-2,3-

dimethylbutanedioic acid in the scientific literature. Its structural similarity to succinic acid, a key

intermediate in the citric acid (TCA) cycle, suggests the possibility of interaction with metabolic

pathways. However, the presence of the methyl groups may sterically hinder its recognition by

enzymes that process succinate.
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It is important to distinguish (2R,3S)-2,3-dimethylbutanedioic acid from meso-2,3-

dimercaptosuccinic acid (DMSA), a well-known chelating agent used in the treatment of heavy

metal poisoning. Despite the similar "meso" designation, DMSA has a different chemical

structure and biological function.

Future research could explore the potential for (2R,3S)-2,3-dimethylbutanedioic acid to act as a

competitive inhibitor of succinate-dependent enzymes or to have other, as yet undiscovered,

biological roles.

Conclusion
(2R,3S)-2,3-dimethylbutanedioic acid is a well-characterized compound with established

physicochemical and spectroscopic properties. While its synthesis and analysis are achievable

through standard laboratory techniques, its biological significance remains largely unexplored.

This technical guide provides a foundational resource for researchers and professionals,

summarizing the current knowledge and highlighting areas for future investigation. The detailed

protocols and data presented herein should facilitate further studies into the chemistry and

potential applications of this unique meso compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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